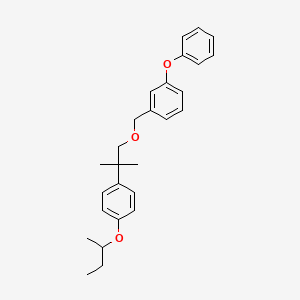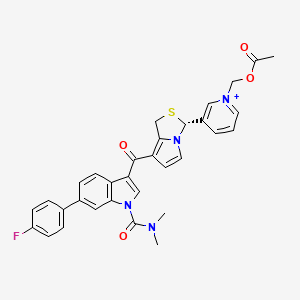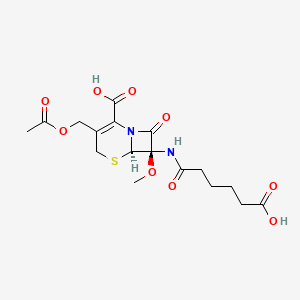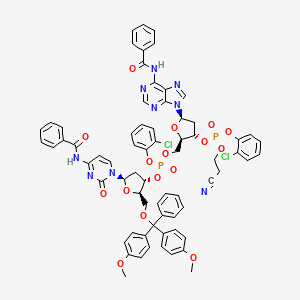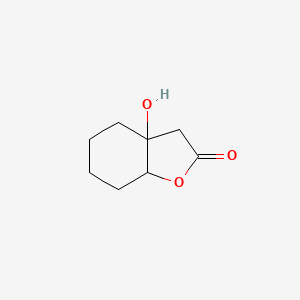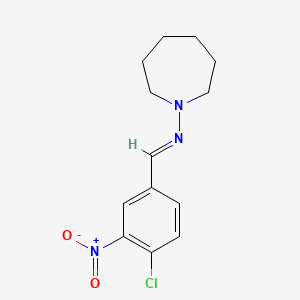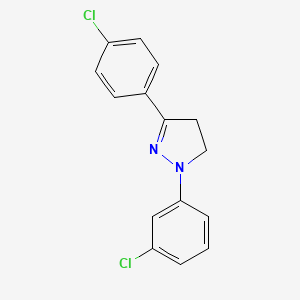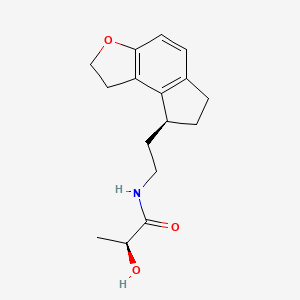
(S)-2-Hydroxy-ramelteon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Hydroxy-ramelteon is a chiral derivative of ramelteon, a synthetic melatonin receptor agonist used primarily for the treatment of insomnia. The compound is characterized by the presence of a hydroxyl group at the second position of the ramelteon molecule, which significantly influences its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-ramelteon typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the ramelteon core structure.
Hydroxylation: Introduction of the hydroxyl group at the second position is achieved through selective hydroxylation reactions. This can be done using reagents such as osmium tetroxide (OsO₄) in the presence of co-oxidants like N-methylmorpholine N-oxide (NMO).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chiral chromatography or the use of chiral auxiliaries, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to ensure efficient and consistent hydroxylation.
Chiral Catalysts: Employing chiral catalysts to enhance the selectivity and yield of the desired (S)-enantiomer.
Purification: Advanced purification techniques, including crystallization and high-performance liquid chromatography (HPLC), to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Hydroxy-ramelteon undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction of the hydroxyl group to a hydrogen atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for conversion to chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2-keto-ramelteon.
Reduction: Formation of ramelteon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-Hydroxy-ramelteon has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with melatonin receptors and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
(S)-2-Hydroxy-ramelteon exerts its effects primarily through its interaction with melatonin receptors (MT1 and MT2) in the brain. By binding to these receptors, it mimics the action of endogenous melatonin, thereby regulating sleep-wake cycles and promoting sleep. The hydroxyl group at the second position enhances its binding affinity and selectivity for these receptors.
Comparación Con Compuestos Similares
Similar Compounds
Ramelteon: The parent compound, lacking the hydroxyl group at the second position.
Tasimelteon: Another melatonin receptor agonist with a different chemical structure.
Agomelatine: A melatonergic antidepressant with a distinct mechanism of action.
Uniqueness
(S)-2-Hydroxy-ramelteon is unique due to its enhanced binding affinity and selectivity for melatonin receptors, attributed to the presence of the hydroxyl group. This modification potentially offers improved pharmacokinetic and pharmacodynamic properties compared to its parent compound, ramelteon.
Propiedades
Número CAS |
1639809-89-4 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10-,12-/m0/s1 |
Clave InChI |
FGFNIJYHXMJYJN-JQWIXIFHSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O |
SMILES canónico |
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


